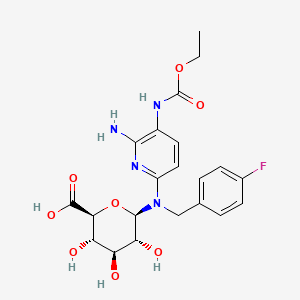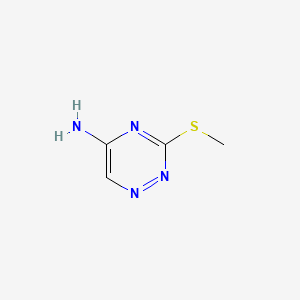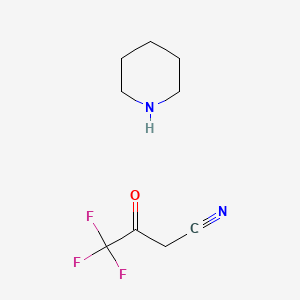
Biochanin a 7-glucuronide
Overview
Description
Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid . It is a glucuronide conjugate of Biochanin A, an innate isoflavone sourced from botanical entities . It is known for its anti-mutagenic as well as estrogenic attributes .
Molecular Structure Analysis
The molecular formula of Biochanin A 7-glucuronide is C22H20O11 . The structure includes a 5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl group attached to a (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-oxyoxane-2-carboxylic acid group . The exact mass is 460.10056145 g/mol .
Physical And Chemical Properties Analysis
Biochanin A 7-glucuronide has a molecular weight of 460.4 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 5 . Its topological polar surface area is 172 Ų .
Scientific Research Applications
Anti-Cancer Properties
Biochanin A has shown potential as an anti-cancer agent. It has been found to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while at higher doses it decreased the proliferation of the same cell lines .
Anti-Inflammatory Effects
Biochanin A has demonstrated anti-inflammatory properties. It can potentially be used in the development of pharmaceuticals and nutraceuticals due to its ability to reduce inflammation .
Anti-Oxidant Activity
Biochanin A also exhibits anti-oxidant activity. This property makes it a potential candidate for the development of drugs and supplements aimed at combating oxidative stress .
Anti-Diabetic Potential
Biochanin A has shown anti-diabetic effects. This suggests that it could be used in the treatment of diabetes .
Neuroprotective Effects
Biochanin A has neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases .
Anti-Hyperlipidemic Activity
Biochanin A has demonstrated anti-hyperlipidemic effects, suggesting potential use in the treatment of hyperlipidemia .
Each of these fields represents a unique application of Biochanin A in scientific research. It’s important to note that while these applications are promising, more in-depth studies are needed to fully understand the biological functions, chemical conformation, metabolic composition, and bioavailability of Biochanin A .
Mechanism of Action
Target of Action
Biochanin A 7-Glucuronide, hereafter referred to as BioA, is a major isoflavonoid of plants like chickpea and red clover . It is known for its wide range of biological activities, many of which are related to its phytoestrogenic potential . The primary targets of BioA are estrogen receptors (ERα) , COX-2 , and various enzymes and proteins involved in cellular signaling pathways .
Mode of Action
BioA exerts its effects through its interaction with these targets. It has been shown to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while decreasing the proliferation at higher doses . It also significantly reduces the synthesis of prostaglandin E2 and/or thromboxane B2 by inhibiting COX-2 expression .
Biochemical Pathways
BioA is involved in several biochemical pathways. The PI3K/Akt, MAPKs, and Nf-ĸB pathways are particularly significant in the mechanisms of this isoflavone . These pathways play crucial roles in cell survival, growth, and inflammation, explaining the wide range of biological activities of BioA.
Pharmacokinetics
BioA undergoes extensive presystemic metabolism, via Phase 2 conjugation with UGTs and sulfonyl transferases in both the intestine and liver . This metabolism affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability. Despite its poor solubility and oral absorption , efforts have been made to improve the bioavailability of BioA, with promising results .
Result of Action
The molecular and cellular effects of BioA’s action are diverse, given its involvement in multiple biochemical pathways. It has shown anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . For instance, it has been reported to reduce the level of oxidants, inflammatory mediators, and increase the level of anti-oxidants .
Action Environment
The action, efficacy, and stability of BioA can be influenced by various environmental factors. Factors like the method of extraction, metabolism, and the individual’s health status can affect the compound’s action and efficacy .
Future Directions
Future research on Biochanin A 7-glucuronide could focus on further elucidating its cellular and molecular mechanisms. For instance, it is not yet clear whether Biochanin A directly blocks the NF-κB pathway or does so via its upstream signaling pathways . Additionally, more in-depth studies on the biological functions of Biochanin A, as well as further studies on the chemical conformation, metabolic composition, and bioavailability of Biochanin A, are needed .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




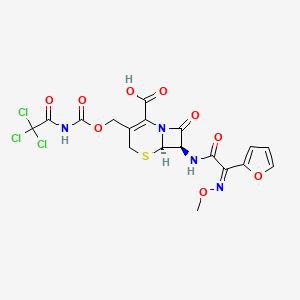

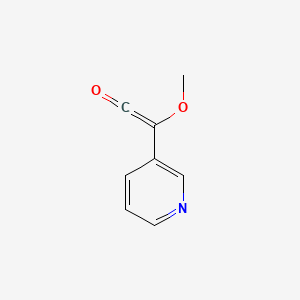
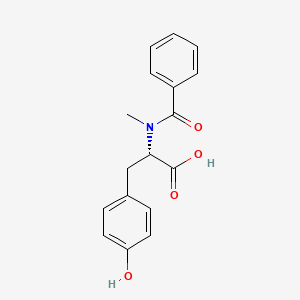
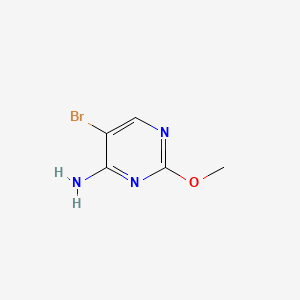
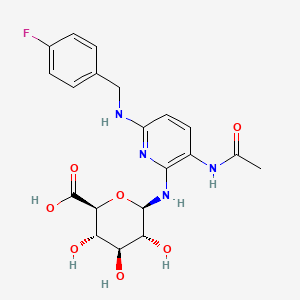
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)
